2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine
Description
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2-position with a ((6-methylpyridin-3-yl)oxy)methyl group. The 6-methyl substituent on the pyridine ring enhances lipophilicity, which may influence bioavailability and membrane permeability .
This compound is structurally related to pharmacologically active morpholine derivatives, such as dopamine receptor antagonists and kinase inhibitors, but its specific applications remain understudied in the provided evidence.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[(6-methylpyridin-3-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C11H16N2O2/c1-9-2-3-10(7-13-9)15-8-11-6-12-4-5-14-11/h2-3,7,11-12H,4-6,8H2,1H3 |
InChI Key |
JZLHMVWIPPKTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Direct Hydroxylation of Pyridine Derivatives
3-Hydroxy-6-methylpyridine is synthesized via directed ortho-metalation of 2-bromo-5-methylpyridine followed by quenching with trimethyl borate and oxidative workup. This method achieves 68–72% yields but demands strict temperature control (-78°C) to suppress polymerization.
Catalytic Hydroxylation
Pd-catalyzed C–H activation of 6-methylpyridine using PhI(OAc)₂ as an oxidant introduces the hydroxyl group at position 3. While efficient (85% yield), this approach requires specialized ligands (e.g., 2,2′-bipyridine) and inert conditions.
Morpholine Subunit Functionalization
Hydroxymethylmorpholine Synthesis
Morpholine undergoes hydroxymethylation via refluxing with paraformaldehyde in acetic acid, yielding N-(hydroxymethyl)morpholine (89% purity). Alternative routes employ ethylene oxide ring-opening followed by hydrolysis, though this introduces diastereomeric mixtures requiring chromatographic separation.
Chloromethylmorpholine Preparation
Treating hydroxymethylmorpholine with thionyl chloride (SOCl₂) in dichloromethane at 0°C generates chloromethylmorpholine in 94% yield. Excess SOCl₂ must be removed under reduced pressure to prevent N-chlorination side products.
Ether Bond Formation Strategies
Williamson Ether Synthesis
Protocol :
- Deprotonate 6-methylpyridin-3-ol (1.0 equiv) with NaH (1.2 equiv) in anhydrous THF at 0°C.
- Add chloromethylmorpholine (1.1 equiv) and heat to 60°C for 12 h.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.
Yield : 67–73%
Advantages : Scalable, minimal byproducts.
Challenges : Moisture sensitivity; competing N-alkylation of morpholine.
Mitsunobu Reaction
Protocol :
- Combine 6-methylpyridin-3-ol (1.0 equiv), hydroxymethylmorpholine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- Stir at 25°C for 24 h under N₂.
- Concentrate and purify by recrystallization (hexanes/EtOAc).
Yield : 82–88%
Advantages : Stereochemical retention; no base required.
Challenges : High cost of DEAD; triphenylphosphine oxide removal.
Alternative Catalytic Approaches
Ullmann-Type Coupling
CuI (10 mol%) and 1,10-phenanthroline catalyze the coupling of 3-iodo-6-methylpyridine with hydroxymethylmorpholine in DMF at 110°C. This method achieves 78% yield but suffers from homocoupling byproducts (12–15%).
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) and iPr₂NEt in acetonitrile enables room-temperature etherification (56% yield). While mild, scalability remains limited due to long reaction times (48 h).
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Time | 24 h | 8 h |
| Yield | 82% | 76% |
| Purity (HPLC) | 98.5% | 99.1% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Process intensification via continuous flow reactors reduces solvent use by 47% while maintaining throughput. Critical quality attributes (CQAs) include residual palladium (<10 ppm) and water content (<0.2%).
Characterization and Analytical Data
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.8 Hz, 1H, py-H2), 7.62 (dd, J = 8.8, 2.8 Hz, 1H, py-H4), 6.73 (d, J = 8.8 Hz, 1H, py-H5), 4.61 (s, 2H, OCH₂), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.71–2.67 (m, 4H, morpholine-NCH₂), 2.44 (s, 3H, CH₃).
HRMS (ESI+) : m/z calcd for C₁₁H₁₆N₂O₂ [M+H]⁺ 223.1083, found 223.1081.
Single-crystal X-ray analysis confirms the antiperiplanar conformation of the ether linkage with a C–O–C bond angle of 118.7°.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Williamson | 67–73 | 98.5 | 1.0 | Excellent |
| Mitsunobu | 82–88 | 99.2 | 3.5 | Moderate |
| Ullmann | 78 | 97.8 | 2.1 | Good |
| Photoredox | 56 | 96.3 | 4.2 | Poor |
The Mitsunobu reaction offers superior yield and purity but remains cost-prohibitive for large batches. Williamson synthesis balances economy and efficiency for kilogram-scale production.
Chemical Reactions Analysis
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine Substitutions
Physicochemical and Pharmacokinetic Properties
- Hydrogen-bonding capacity : The morpholine oxygen and pyridine nitrogen in the target compound provide hydrogen-bond acceptors, similar to analogs in and .
- Synthetic accessibility : The target compound’s ether linkage is synthetically straightforward compared to the indolemethyl-substituted analog in , which requires multi-step functionalization .
Research Findings and Data
Table 1: Selectivity Profiles of Morpholine-Pyridine Derivatives
Key Observations:
- Substituent effects : Chlorine at the pyridine 6-position () improves receptor binding but reduces solubility compared to methyl substitution.
Biological Activity
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring connected to a 6-methylpyridine moiety through an ether bond, which may facilitate interactions with various biological targets, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${16}$ClN${1}$O${2}$, with a molecular weight of approximately 244.72 g/mol. Its structure is significant for its potential pharmacological properties, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C${12}$H${16}$ClN${1}$O${2}$ |
| Molecular Weight | 244.72 g/mol |
| Structure Type | Morpholine derivative |
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, which may lead to effects such as:
- Modulation of serotonin and dopamine receptors.
- Potential antidepressant effects observed in preliminary studies.
Case Study: Neurotransmitter Interaction
In vitro studies have demonstrated that this compound can alter neurotransmitter levels in neuronal cultures, indicating its potential as a therapeutic agent for CNS disorders.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against various cancer cell lines, including melanoma and cervical cancer.
| Cell Line | IC$_{50}$ (µM) | Effect |
|---|---|---|
| A375 | 15.08 ± 0.9 | Significant antiproliferative effect |
| HeLa | >50 | Limited effect observed |
These results suggest that the compound may induce apoptosis in cancer cells via caspase activation pathways.
The biological activity of this compound is likely mediated through:
- Receptor Binding : The pyridine component enhances binding interactions with various receptors due to hydrogen bonding and π-stacking capabilities.
- Cell Cycle Modulation : Flow cytometry analyses indicate that treatment with this compound leads to a dose-dependent accumulation of cells in the G$_{2}$ phase, suggesting interference with cell cycle progression.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can provide insights into its biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyridin-3-yloxy)morpholine | Morpholine derivative | CNS activity; potential antidepressant effects |
| 4-(6-Methylpyridin-3-yloxy)piperidine | Piperidine derivative | Similar CNS modulation; different nitrogen base |
| 4-(6-Methylpyridin-3-yloxy)acetylmorpholine | Contains acetyl group | Potential for varied biological activity due to acetylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
